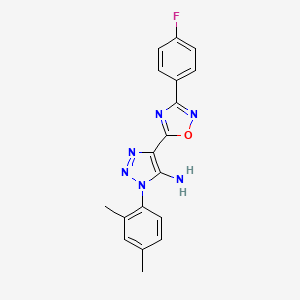
N-butyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide is a compound that belongs to the class of nitropyrazoles. Nitropyrazoles are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Mécanisme D'action
Target of Action
Similar compounds, such as n,n-dimethyl-3,5-dinitro-1h-pyrazol-4-amine, have been synthesized and studied for their potential as energetic materials . These materials are often used in applications such as explosives, propellants, and pyrotechnics .
Mode of Action
It’s worth noting that many energetic materials function by rapidly releasing energy in the form of heat and gas, often through a combustion or detonation process .
Biochemical Pathways
The synthesis of similar compounds often involves reactions such as nitration and n-alkylation .
Result of Action
Similar compounds have been studied for their potential as energetic materials, which are designed to rapidly release energy .
Action Environment
The action of N-butyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide and similar compounds can be influenced by various environmental factors. For instance, the performance of energetic materials can be affected by conditions such as temperature and pressure . Additionally, the stability of these compounds can be influenced by factors such as humidity and exposure to light .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide typically involves the nitration of 1,4-dimethylpyrazole to produce 1,4-dimethyl-3,5-dinitropyrazole . This intermediate is then reacted with dimethoxymethyl(dimethyl)amine (N,N-dimethylformamide dimethyl acetal) to yield (E)-N,N-dimethyl-2-(1-methyl-3,5-dinitropyrazol-4-yl)ethenylamine . Subsequent acid hydrolysis of this product affords (1-methyl-3,5-dinitropyrazol-4-yl)acetaldehyde, which can be further modified to produce the desired compound .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis methods .
Analyse Des Réactions Chimiques
Types of Reactions
N-butyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro groups in the compound can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups at the nitro-substituted positions .
Applications De Recherche Scientifique
N-butyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide has several scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dimethyl-3,5-dinitropyrazole: A precursor in the synthesis of N-butyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide.
2-Hydroxymino-2-(1-methyl-3,5-dinitropyrazol-4-yl)acetaldehyde: An intermediate in the synthetic route.
1-Methyl-3-nitro-4-(2-phenyl-2H-1,2,3-triazol-4-yl)pyrazol-5-ol: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both nitro and acetamide functional groups.
Propriétés
IUPAC Name |
N-butyl-2-(5-methyl-3,4-dinitropyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O5/c1-3-4-5-11-8(16)6-13-7(2)9(14(17)18)10(12-13)15(19)20/h3-6H2,1-2H3,(H,11,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPROQOXYQNCXKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1C(=C(C(=N1)[N+](=O)[O-])[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-3-phenylimidazolidin-2-one](/img/structure/B2798174.png)



![3-chloro-2-{[5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B2798179.png)
![9-(2,4-dimethylphenyl)-1-methyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2798181.png)

![2-[(2,4,6-Trimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2798187.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}acetamide](/img/structure/B2798191.png)
![2-[4-(Tert-butyl)phenoxy]-1-(4-chlorophenyl)-1-ethanone](/img/structure/B2798192.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2798195.png)
![2,5-dichloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2798196.png)

